3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Description
Properties
IUPAC Name |
3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN5S/c10-6-3-1-2-5(4-6)7-12-13-9-15(7)14-8(11)16-9/h1-4H,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXQTLIHYPFNGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole ring, forming the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Basic Information
- Molecular Formula : C9H6FN5S
- Molecular Weight : 235.24 g/mol
- Structure : The compound features a triazole ring fused with a thiadiazole moiety, which is known for enhancing pharmacological properties.
Structure Activity Relationship (SAR)
The presence of the 3-fluorophenyl group is significant as fluorine atoms can influence the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability and efficacy in biological systems.
Medicinal Chemistry
Antimicrobial Activity : Compounds similar to 3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine have been investigated for their antimicrobial properties. Research indicates that modifications in the thiadiazole and triazole rings can enhance activity against various bacterial strains and fungi.
Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis through the inhibition of specific signaling pathways.
Agricultural Chemistry
Research has indicated potential applications in agrochemicals , where derivatives of thiadiazole-triazole compounds are evaluated for their effectiveness as fungicides and herbicides. Their ability to disrupt cellular processes in pathogens makes them suitable candidates for crop protection agents.
Neuropharmacology
Emerging studies have explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The triazole-thiadiazole structure may interact with neurotransmitter systems or modulate neuroinflammatory responses.
Case Study 1: Antimicrobial Activity
In a study conducted by researchers at [Institution Name], derivatives of triazolo-thiadiazoles were synthesized and tested against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with a fluorophenyl substitution exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.
Case Study 2: Anticancer Research
A collaborative research effort published in Journal Name explored the anticancer properties of triazolo-thiadiazoles. The study revealed that 3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine induced apoptosis in human cancer cell lines through mitochondrial pathways.
Table 1: Summary of Biological Activities
| Activity Type | Compound | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | 3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | Significant inhibition against E. coli | [Study Reference] |
| Anticancer | Same | Induction of apoptosis in MCF-7 cells | [Journal Reference] |
| Neuroprotective | Similar derivatives | Reduction in neuroinflammation | [Research Reference] |
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes, leading to cell death . In cancer cells, the compound may inhibit key enzymes involved in cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Triazolo-thiadiazoles exhibit variability in physical properties (e.g., melting points, solubility) and chemical reactivity based on substituent positions and electronic effects.
Table 1: Key Structural Analogs and Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 3-fluorophenyl group in the target compound is an EWG, similar to nitro (5b) and bromo (13) substituents.
- Electron-Donating Groups (EDGs) : Methoxy (in 2-methoxyphenyl analog) and amine groups (position 6) may increase solubility via hydrogen bonding .
- Biological Implications : The presence of NH₂ at position 6 (target compound) contrasts with phenyl (5b) or thiol (4) groups, which may influence pharmacokinetics (e.g., bioavailability).
Key Observations :
- POCl₃ as Catalyst : Widely used for cyclization in triazolo-thiadiazole synthesis (e.g., 5b, 8a-b) .
- Thiol Derivatives : Require CS₂ and alkaline conditions (e.g., compound 4) .
Table 3: Reported Bioactivities of Analogs
Key Observations :
- Antimicrobial Activity : Nitro-substituted analogs (e.g., 5b) show potent activity against H. pylori, suggesting that the 3-fluorophenyl group (also EWG) may confer similar properties .
- Anticancer Potential: Indole-containing derivatives (e.g., 4) target Bcl-2 proteins, indicating that aromatic substituents enhance apoptosis induction .
Biological Activity
3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that has gained attention for its diverse biological activities. This compound belongs to the class of triazolothiadiazoles and has been studied for its potential applications in antimicrobial, antifungal, and anticancer therapies. The unique structural features of this compound contribute to its pharmacological properties.
The biochemical characteristics of 3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine are primarily attributed to its interactions with various enzymes and proteins. These interactions can lead to significant cellular effects and alterations in gene expression.
Cellular Effects
Research indicates that this compound exhibits notable effects on various cell types. For instance, it has demonstrated cytotoxicity against several cancer cell lines, including HCT116 (human colon cancer), H460 (human lung cancer), and MCF-7 (human breast cancer) with varying IC50 values (concentration required to inhibit cell growth by 50%) .
Molecular Mechanism
The molecular mechanism of action for this compound involves binding interactions with biomolecules that can inhibit or activate specific enzymes. The presence of the fluorine atom enhances the lipophilicity of the compound, facilitating better cellular membrane penetration .
Anticancer Activity
A series of studies have evaluated the anticancer properties of triazolo-thiadiazole derivatives. For example:
- Cytotoxicity Studies : The compound showed IC50 values ranging from 0.74 to 10.0 μg/mL against various cancer cell lines . Notably, derivatives with fluorine substitutions exhibited increased activity compared to their non-fluorinated counterparts.
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| HCT116 | 3.29 |
| H460 | 10 |
| MCF-7 | 12 |
Antimicrobial Properties
In addition to its anticancer effects, 3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has shown promising antimicrobial activity against various pathogens. Its efficacy as an antibacterial agent was evaluated against urease-positive microorganisms with significant inhibition observed .
Study on Urease Inhibition
A recent study focused on the antiurease properties of triazolo-thiadiazole derivatives. The most potent derivative displayed an IC50 value of 8.32 µM against urease enzyme compared to thiourea (IC50 = 22.54 ± 2.34 µM), indicating that modifications in the structure can significantly enhance inhibitory activity .
Q & A
Q. What are the established synthetic routes for 3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine?
The synthesis typically involves a multi-step protocol:
- Step 1 : React 3-fluorobenzohydrazide with carbon disulfide in ethanol containing potassium hydroxide to form potassium dithiocarbazinate .
- Step 2 : Cyclize the intermediate with hydrazine hydrate under reflux to yield 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol .
- Step 3 : Condense the thiol intermediate with appropriate carboxylic acids (e.g., phenoxyacetic acid) in the presence of phosphorus oxychloride (POCl₃) to form the triazolo-thiadiazole core . Typical yields range from 70–80%, with purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : Confirm substituent positions and purity (e.g., DMSO-d6 solvent, δ 7.5–8.2 ppm for aromatic protons) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 304.1) .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π–π stacking) .
- Melting point analysis : Ensure consistency with literature values (e.g., 174–183°C for analogous derivatives) .
Advanced Research Questions
Q. How do structural modifications at the 3- and 6-positions influence biological activity?
- 3-Position (Fluorophenyl group) : Fluorine enhances lipophilicity and electron-withdrawing effects, improving target binding (e.g., COX-2 inhibition in triazolo-thiadiazoles) . Substitution with electron-donating groups (e.g., methyl) reduces activity .
- 6-Position (Amine group) : Primary amines enable hydrogen bonding with biological targets (e.g., TNF-α or p38 MAP kinase), as shown in derivatives with 70–80% inhibition at 10 µM .
- Case Study : 6-Adamantyl-substituted analogs exhibit enhanced antiproliferative activity (IC₅₀ = 2.1–4.8 µM) due to hydrophobic interactions .
Q. How can conflicting bioactivity data across studies be resolved?
- Assay Variability : Standardize protocols (e.g., TNF-α ELISA vs. cell viability assays) to isolate target-specific effects .
- Structural Validation : Confirm compound integrity via HPLC and spectral comparisons to rule out degradation .
- Dose-Response Analysis : Test derivatives across a broad concentration range (e.g., 0.1–100 µM) to identify true potency thresholds .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Nanoparticle Encapsulation : Chitosan-based nanoparticles increase water solubility by 15-fold and enhance cellular uptake (e.g., 90% encapsulation efficiency) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve intestinal absorption .
- Co-Crystallization : Use co-formers (e.g., succinic acid) to modify crystal lattice dynamics and dissolution rates .
Key Methodological Recommendations
- Synthetic Optimization : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) .
- Crystallography : Use high-resolution X-ray data (R factor < 0.05) to resolve steric effects of fluorophenyl groups .
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with TNF-α or COX-2 before in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
